

Application Notes and Protocols for the Preparation of Trifluoromethylpyridine-Containing Herbicides

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Compound of Interest

	<i>Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate</i>
Compound Name:	
Cat. No.:	B567736

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of several key trifluoromethylpyridine-containing herbicides. The protocols are intended to be a valuable resource for researchers in the fields of agrochemical synthesis, herbicide development, and crop protection. The information is compiled from various scientific and patent literature sources.

Aryloxyphenoxypropionate Herbicides: Fluazifop-P-butyl and Haloxyfop-P-methyl

Fluazifop-P-butyl and Haloxyfop-P-methyl are selective post-emergence herbicides used to control annual and perennial grass weeds in broadleaf crops. Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.

Synthesis of Key Intermediates

The synthesis of these herbicides relies on key trifluoromethylpyridine intermediates, primarily 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a common method for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline. The process involves chlorination and subsequent fluorination.

- Step 1: N-oxidation of 3-Picoline. 3-Picoline is oxidized to N-oxy-3-methylpyridine.
- Step 2: Chlorination. The N-oxide is then reacted with a chlorinating agent, such as benzoyl chloride, to yield 2-chloro-5-methylpyridine.
- Step 3: Radical Chlorination. The methyl group is chlorinated using chlorine gas under UV irradiation to form 2-chloro-5-(trichloromethyl)pyridine.
- Step 4: Fluorination. The trichloromethyl group is fluorinated using a fluorinating agent like hydrogen fluoride (HF) to yield the final product, 2-chloro-5-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This intermediate can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine or through a multi-step process starting from 2-chloro-5-methylpyridine.

- Method A: From 2-Chloro-5-(trifluoromethyl)pyridine. 2-Chloro-5-(trifluoromethyl)pyridine is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride at elevated temperatures (150-170 °C) for several hours.
- Method B: From 2-Chloro-5-chloromethylpyridine.
 - Chlorination: 2-chloro-5-chloromethylpyridine is reacted with chlorine gas at 130-145 °C for 28-32 hours to synthesize 2,3-dichloro-5-(trichloromethyl)pyridine.
 - Fluorination: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is then reacted with hydrogen fluoride at 235-240 °C under pressure (6-10 bar) for 8 hours. The product is purified by washing and reduced pressure distillation.

Intermediate	Starting Material	Key Reagents	Yield (%)	Purity (%)	Reference
2-Chloro-5-(trifluoromethyl)pyridine	3-Picoline	Benzoyl chloride, Cl ₂ , HF	-	-	[1]
2,3-Dichloro-5-(trifluoromethyl)pyridine	2-Chloro-5-(trifluoromethyl)pyridine	Cl ₂ , FeCl ₃	-	-	[2]
2,3-Dichloro-5-(trifluoromethyl)pyridine	2-Chloro-5-chloromethyl pyridine	Cl ₂ , HF	83.0 (overall)	99.7	[3]

Synthesis of Fluazifop-P-butyl

Fluazifop-P-butyl is synthesized from 2-chloro-5-(trifluoromethyl)pyridine and (R)-2-(4-hydroxyphenoxy)propionic acid, followed by esterification with n-butanol.

Protocol 3: Synthesis of Fluazifop-P-butyl

- Step 1: Synthesis of Fluazifop-P acid. (R)-2-(4-hydroxyphenoxy)propionic acid is reacted with 2-fluoro-5-(trifluoromethyl)pyridine in N,N-dimethylformamide (DMF) in the presence of potassium phosphate and tetra-(n-butyl)ammonium iodide at 50-60°C for 2 hours.
- Step 2: Esterification. The resulting Fluazifop-P acid is then reacted with n-butanol. A one-pot method involves the addition of 1,3,5-trichloro-2,4,6-triazine to the reaction mixture from Step 1, followed by the addition of butan-1-ol at 5-25°C for approximately 1.2 hours.

Product	Starting Materials	Key Reagents	Yield (%)	Reference
Fluazifop-P-butyl	2-Fluoro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid, butan-1-ol	Potassium phosphate, tetra-(n-butyl)ammonium iodide, 1,3,5-trichloro-2,4,6-triazine	81	[4]

Synthesis of Haloxyfop-P-methyl

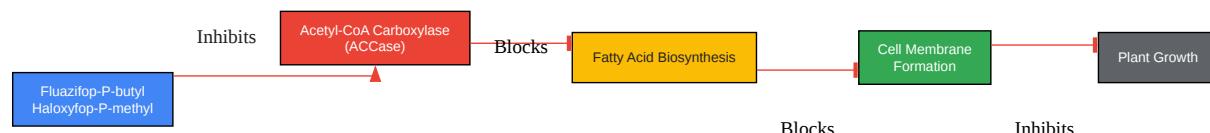
Haloxyfop-P-methyl is synthesized via the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester.

Protocol 4: Synthesis of Haloxyfop-P-methyl

- Step 1: Nucleophilic Aromatic Substitution. 2,3-dichloro-5-(trifluoromethyl)pyridine is dissolved in a polar aprotic solvent like dimethylacetamide (DMAc).
- Step 2: Reaction. (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester is added to the solution along with a base such as potassium carbonate. The reaction mixture is heated under a nitrogen atmosphere.
- Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the solvent is removed by vacuum distillation. An aqueous workup followed by acid washing removes residual base and impurities. The organic phase is then washed with deionized water, dried, and the solvent is removed to yield the final product.

Product	Starting Materials	Key Reagents	Yield (%)	Purity (%)	Reference
Haloxylfop-P-methyl	2,3-dichloro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxyl) methyl propionate	K ₂ CO ₃ , DMSO	95.4	98.5	[3]
Haloxylfop-P-methyl	3-chloro-2-(4-hydroxyphenoxyl)-5-trifluoromethylipyridine, (L)-2-(methylsulfonyloxypropionate)	K ₂ CO ₃ , Chlorobenzene	83.7	95.2	[5]

Mode of Action: ACCase Inhibition



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